molecular formula C22H17NO4S B2365966 N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 889786-12-3

N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2365966
CAS No.: 889786-12-3
M. Wt: 391.44
InChI Key: FEBVIWRQVSPEDM-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. The presence of the anthracene moiety and the sulfonamide group in its structure suggests potential utility in various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone. This can be achieved using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.

    Sulfonation: The 9,10-anthraquinone is then subjected to sulfonation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group at the 2-position.

    Amidation: The sulfonyl chloride intermediate reacts with 2,3-dimethylaniline in the presence of a base like pyridine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for sulfonation and amidation steps to enhance yield and purity. Additionally, industrial processes may employ more environmentally friendly oxidizing agents and solvents to comply with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more complex quinones.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), converting it to the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base

Major Products

    Oxidation: Formation of higher quinones or carboxylic acids

    Reduction: Formation of the corresponding amine

    Substitution: Formation of substituted anthracene derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and derivatives of this compound may exhibit similar properties. Additionally, the anthracene moiety is of interest in the study of DNA intercalation and photodynamic therapy.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and organic semiconductors. Its structural features make it suitable for applications in materials science, particularly in the design of organic electronic devices.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, thereby exerting antibacterial effects. The anthracene moiety may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
  • N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-thiosulfonamide
  • N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-phosphonamide

Uniqueness

Compared to similar compounds, N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity. The combination of the anthracene and sulfonamide moieties provides a versatile scaffold for the development of new materials and pharmaceuticals.

This detailed overview highlights the significance of this compound in various fields of research and industry

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-13-6-5-9-20(14(13)2)23-28(26,27)15-10-11-18-19(12-15)22(25)17-8-4-3-7-16(17)21(18)24/h3-12,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBVIWRQVSPEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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